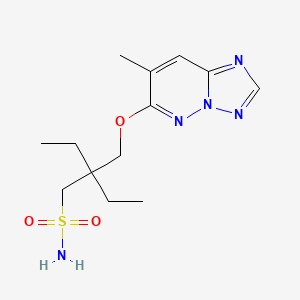

1-Butanesulfonamide, 2-ethyl-2-(((7-methyl(1,2,4)triazolo(1,5-b)pyridazin-6-yl)oxy)methyl)-

Übersicht

Beschreibung

TAK-225 is a triazolopyridazin derivative developed as an antiallergic drug. It is known for its ability to enhance airway mucociliary clearance, which is crucial for respiratory health. TAK-225 acts as an antagonist to leukotriene receptors, platelet-activating factor receptors, and endothelin receptors, making it effective in treating conditions like asthma .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of TAK-225 involves the formation of the triazolopyridazin core structure. The process typically includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are proprietary to the originating company, Takeda Pharmaceutical Co., Ltd .

Industrial Production Methods: Industrial production of TAK-225 would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced chemical reactors and purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen: TAK-225 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TAK-225 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen innerhalb von TAK-225 modifizieren.

Substitution: TAK-225 kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Die Bedingungen variieren je nach Substituent, aber häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation hydroxylierte Derivate ergeben, während Substitutionsreaktionen verschiedene substituierte Triazolopyridazin-Verbindungen erzeugen können .

Wissenschaftliche Forschungsanwendungen

TAK-225 hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um das Verhalten von Triazolopyridazin-Derivaten zu untersuchen.

Biologie: Untersucht hinsichtlich seiner Auswirkungen auf die Schleim-Flimmerhaar-Clearance der Atemwege und die Zilienmotilität.

Medizin: Als potenzielle Behandlung für Asthma und andere Atemwegserkrankungen aufgrund seiner antagonistischen Rezeptoreigenschaften untersucht.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer Antiallergika und Atemtherapieformen.

5. Wirkmechanismus

TAK-225 übt seine Wirkung aus, indem es Leukotrienrezeptoren, Plättchen-aktivierende Faktorrezeptoren und Endothelinrezeptoren antagonisiert. Dies führt zur Hemmung von Signalwegen, die Entzündungen und Verengungen der Atemwege verursachen. Die Verbindung erhöht den intrazellulären cyclischen Adenosinmonophosphat (cAMP)-Spiegel, was die Zilienmotilität steigert und die Schleim-Flimmerhaar-Clearance verbessert .

Ähnliche Verbindungen:

Montelukast: Ein weiterer Leukotrienrezeptor-Antagonist, der zur Behandlung von Asthma eingesetzt wird.

Zafirlukast: Ähnlich wie Montelukast, wird zur Asthmabehandlung eingesetzt.

Bosentan: Ein Endothelinrezeptor-Antagonist, der zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt wird.

Einzigartigkeit von TAK-225: TAK-225 ist einzigartig aufgrund seiner multiplen antagonistischen Eigenschaften, die gleichzeitig Leukotrienrezeptoren, Plättchen-aktivierende Faktorrezeptoren und Endothelinrezeptoren beeinflussen. Dieses breite Wirkungsspektrum macht es zu einer vielseitigen Verbindung zur Behandlung verschiedener Atemwegserkrankungen .

Wirkmechanismus

TAK-225 exerts its effects by antagonizing leukotriene receptors, platelet-activating factor receptors, and endothelin receptors. This leads to the inhibition of pathways that cause inflammation and constriction in the airways. The compound increases intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances ciliary motility and improves mucociliary clearance .

Vergleich Mit ähnlichen Verbindungen

Montelukast: Another leukotriene receptor antagonist used to treat asthma.

Zafirlukast: Similar to montelukast, used for asthma management.

Bosentan: An endothelin receptor antagonist used for pulmonary arterial hypertension.

Uniqueness of TAK-225: TAK-225 is unique due to its multi-target antagonistic properties, affecting leukotriene receptors, platelet-activating factor receptors, and endothelin receptors simultaneously. This broad spectrum of action makes it a versatile compound for treating various respiratory conditions .

Eigenschaften

CAS-Nummer |

152537-59-2 |

|---|---|

Molekularformel |

C13H21N5O3S |

Molekulargewicht |

327.41 g/mol |

IUPAC-Name |

2-ethyl-2-[(7-methyl-[1,2,4]triazolo[1,5-b]pyridazin-6-yl)oxymethyl]butane-1-sulfonamide |

InChI |

InChI=1S/C13H21N5O3S/c1-4-13(5-2,8-22(14,19)20)7-21-12-10(3)6-11-15-9-16-18(11)17-12/h6,9H,4-5,7-8H2,1-3H3,(H2,14,19,20) |

InChI-Schlüssel |

OQGLMJWGJNCHNA-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(CC)(COC1=NN2C(=NC=N2)C=C1C)CS(=O)(=O)N |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.